9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound you mentioned seems to be a complex organic molecule. It appears to contain a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .
Molecular Structure Analysis
The structure of similar compounds can be determined using various spectroscopic techniques. For instance, the structure of 6-Amino-1-(2-furylmethyl)-2,4(1H,3H)-pyrimidinedione has been established based on its spectral data .Chemical Reactions Analysis
The chemical reactions of similar compounds depend on their functional groups. For instance, hydrazonoyl halides can react with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine to synthesize a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be predicted using various computational tools. For example, the Log Kow (Octanol-Water Partition Coefficient) of 6-Amino-1-(2-furylmethyl)-2,4(1H,3H)-pyrimidinedione is estimated to be -0.39 .Scientific Research Applications
Photoinduced Oxidative Cyclization
Research by Naya, Yamaguchi, and Nitta (2008) explores photoinduced oxidative cyclization as a novel methodology for synthesizing the furan ring. This process uses molecular oxygen as an oxidant and proceeds under mild conditions without byproducts, highlighting its potential for green chemistry applications (Naya, Yamaguchi, & Nitta, 2008).
Antiallergic Activity
A study by Kuo et al. (1988) synthesized and evaluated a series of furo[2,3-b][1,8]naphthyridine-3,4-dione and 4H-furo[2,3-d]pyrido[1,2-a]pyrimidine-3,4-dione derivatives for their antiallergic activity. This research demonstrates the potential therapeutic applications of structurally related compounds (Kuo, Tsai, Li, Wu, Ishii, & Nakamura, 1988).
Synthesis of Functionalized Pyrimidine Derivatives
A study focused on the synthesis of functionalized furo[3,4-d]pyrimidine-2,4-diones through a three-step pathway, as detailed by De Coen et al. (2015). This research outlines a method for creating a small library of new heterocycles, suggesting a framework for synthesizing related compounds with potential in drug discovery and material science (De Coen, Jatczak, Muylaert, Mangelinckx, & Stevens, 2015).
Theoretical Studies on Electronic Properties
Essa and Jalbout (2008) conducted theoretical studies on the structural and electronic properties of similar molecules, indicating the significance of computational methods in understanding the physicochemical characteristics of complex organic compounds. Such studies are crucial for predicting reactivity and designing new molecules with desired properties (Essa & Jalbout, 2008).
Mechanism of Action
Target of action
Compounds with a pyrimidine ring, such as “9-(furan-2-ylmethyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione”, often target protein kinases . These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .
Mode of action
The compound might inhibit the activity of its target protein kinases, thereby disrupting the signaling processes they control .
Biochemical pathways
The inhibition of protein kinases can affect multiple biochemical pathways, including those involved in cell growth and proliferation. This could potentially lead to the suppression of cancer cell growth .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. For instance, if it inhibits protein kinases involved in cell growth, it might cause a decrease in cancer cell proliferation .
Safety and Hazards
The safety and hazards of similar compounds depend on their structure and usage. For instance, some pyrimidine derivatives have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Future Directions
The future directions in the research of similar compounds could involve the development of more potent and efficacious drugs with pyrimidine scaffold . The presence of pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
The effects of different dosages of 9-(furan-2-ylmethyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in animal models have not been studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-3-4-5-10-24-17(25)15-16(21(2)19(24)26)20-18-22(9-7-11-23(15)18)13-14-8-6-12-27-14/h6,8,12H,3-5,7,9-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGRKFVSSBLOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CO4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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